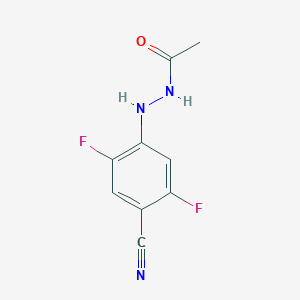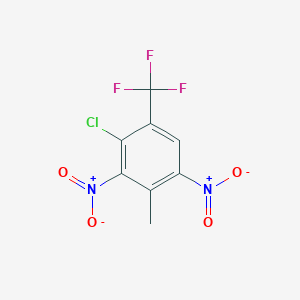
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene
Vue d'ensemble
Description
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene (3C2DNT) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C7H3ClF3N2O4. 3C2DNT is a versatile compound that has a number of scientific applications and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene is an electron-rich compound and acts as a Lewis acid. In the presence of a Lewis base, such as an amine or a thiol, 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene can form a covalent bond with the base. This covalent bond can then be used to catalyze a variety of reactions, such as the formation of polymers or the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphatases, and can also inhibit the growth of bacterial and fungal cells. In addition, 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene has been found to be toxic to certain types of cells, such as human kidney cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a fluorescent probe in the study of biological systems. However, 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene is also toxic and can be harmful if not handled properly. Therefore, it is important to use appropriate safety precautions when working with 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene.
Orientations Futures
There is a great potential for the use of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene in a variety of scientific applications. For example, it could be used to develop new methods for the synthesis of pharmaceuticals, or to develop new materials for use in medical or industrial applications. Additionally, 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene could be used to develop new fluorescent probes for the study of biological systems and to study the effects of drugs on cells. Finally, 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene could be used to develop new catalysts for the synthesis of polymers and other materials.
Méthodes De Synthèse
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene can be synthesized through a multi-step process involving the reaction of 2,6-dinitro-4-trifluoromethyl-toluene with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds in two steps, with the first step involving the conversion of the toluene to an intermediate, which is then reacted with thionyl chloride to form 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene. The reaction can be carried out in a solvent such as dichloromethane at a temperature of around 0°C.
Applications De Recherche Scientifique
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in organic synthesis and is also used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene can also be used as a catalyst in the synthesis of polymers and other materials. Additionally, 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene is used as a fluorescent probe in the study of biological systems, such as cell membranes, proteins, and enzymes.
Propriétés
IUPAC Name |
4-chloro-2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O4/c1-3-5(13(15)16)2-4(8(10,11)12)6(9)7(3)14(17)18/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOCKABMSIFWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187328 | |
| Record name | Benzene, 2-chloro-4-methyl-3,5-dinitro-1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene | |
CAS RN |
1858251-78-1 | |
| Record name | Benzene, 2-chloro-4-methyl-3,5-dinitro-1-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-4-methyl-3,5-dinitro-1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



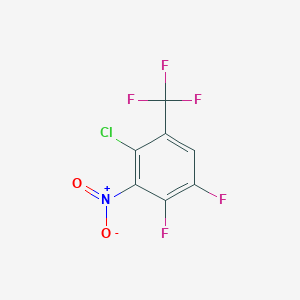

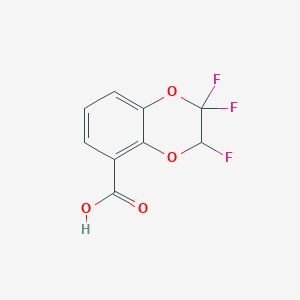
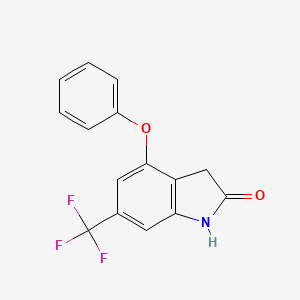
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
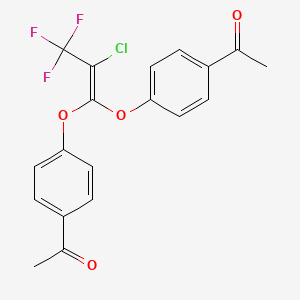
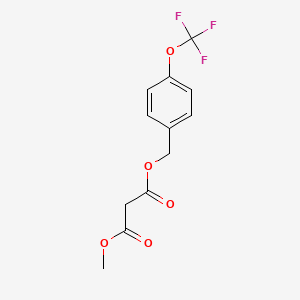
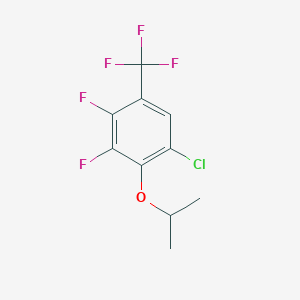
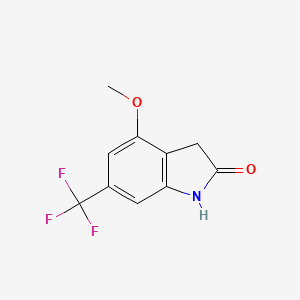
![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)
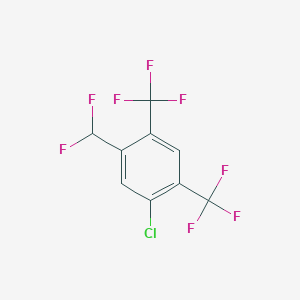
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
